(2,4-Dimethylfuran-3-yl)methanol
Description
(2,4-Dimethylfuran-3-yl)methanol is a furan-derived alcohol featuring a methanol (-CH₂OH) group attached to the 3-position of a 2,4-dimethyl-substituted furan ring. The dimethyl groups on the furan ring may confer steric hindrance, influencing reactivity and intermolecular interactions. Furan derivatives are widely utilized in pharmaceuticals, agrochemicals, and bio-based materials, aligning with biorefinery applications highlighted in . Methanol’s inherent toxicity () underscores the need for careful handling of such derivatives .
Properties
IUPAC Name |
(2,4-dimethylfuran-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-4-9-6(2)7(5)3-8/h4,8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDENVUZGPDBWPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80511644 | |
| Record name | (2,4-Dimethylfuran-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80511644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14497-31-5 | |
| Record name | (2,4-Dimethylfuran-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80511644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylfuran-3-yl)methanol typically involves the functionalization of the furan ring. One common method is the reduction of 2,4-dimethylfuran using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through catalytic hydrogenation of 2,4-dimethylfuran. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The choice of catalyst and reaction parameters can significantly influence the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylfuran-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as LiAlH4 or NaBH4.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: LiAlH4 in THF or NaBH4 in ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
(2,4-Dimethylfuran-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Mechanism of Action
The mechanism of action of (2,4-Dimethylfuran-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound’s hydroxyl group can be oxidized to form aldehydes or carboxylic acids. In biological systems, it may interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
A comparison of (2,4-Dimethylfuran-3-yl)methanol with structurally related compounds reveals key differences in electronic, steric, and functional properties:
Key Observations:
- Electronic Effects: The nitro group in [5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol () enhances electrophilicity, making it more reactive in substitution or oxidation reactions compared to the dimethylfuran derivative . Halogen atoms in (4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol () increase acidity of the methanol group due to inductive effects .
- Steric Effects: The dimethyl groups in this compound may hinder nucleophilic attacks or coupling reactions, contrasting with less hindered analogues like [5-(2,4-Difluorophenyl)pyridin-3-yl]methanol () .
- Solubility and Polarity: Pyridine-based derivatives () exhibit higher basicity, improving solubility in acidic media, whereas furan derivatives may favor organic solvents .
Biological Activity
(2,4-Dimethylfuran-3-yl)methanol is an organic compound belonging to the furan family, characterized by its unique structure featuring two methyl groups and a hydroxymethyl group. This compound has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and cytotoxic properties. This article delves into the biological activity of this compound, supported by research findings and case studies.
Synthesis Methods
The synthesis of this compound typically involves the reduction of 2,4-dimethylfuran using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This process is often conducted in solvents like tetrahydrofuran (THF) under inert conditions to prevent oxidation. On an industrial scale, catalytic hydrogenation methods are employed using metal catalysts like palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent. The mechanism involves disruption of microbial cell membranes, leading to increased permeability and cell lysis .
| Microbial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Antioxidant Activity
This compound has been studied for its antioxidant properties. In vitro assays showed that it effectively scavenged free radicals and reduced oxidative stress in cellular models. The compound's hydroxymethyl group is believed to play a crucial role in its ability to donate electrons and neutralize reactive oxygen species (ROS) .
Cytotoxic Effects
In cancer research, this compound has shown promising cytotoxic effects against various cancer cell lines. A study involving A549 lung cancer cells reported that the compound induced apoptosis in a dose-dependent manner. The mechanism appears to involve the generation of ROS and subsequent activation of apoptotic pathways .
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 25 |
| HeLa | 30 |
| MCF7 | 28 |
The biological activity of this compound can be attributed to its interaction with cellular components. The compound's hydroxymethyl group may facilitate oxidation reactions leading to the formation of reactive intermediates that can interact with DNA and proteins, resulting in cellular damage or death .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against foodborne pathogens. Results indicated that concentrations as low as 100 µg/mL could inhibit bacterial growth significantly.
- Cytotoxicity in Cancer Cells : Research conducted at a leading university demonstrated that exposure to varying concentrations of this compound led to increased apoptotic markers in A549 cells compared to control groups treated with vehicle alone.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
